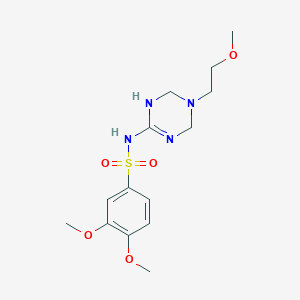

3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Description

This compound belongs to the sulfonamide class of heterocyclic chemicals, featuring a 1,3,5-triazine core substituted with a 2-methoxyethyl group and a 3,4-dimethoxybenzenesulfonamide moiety.

Properties

Molecular Formula |

C14H22N4O5S |

|---|---|

Molecular Weight |

358.42 g/mol |

IUPAC Name |

3,4-dimethoxy-N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |

InChI |

InChI=1S/C14H22N4O5S/c1-21-7-6-18-9-15-14(16-10-18)17-24(19,20)11-4-5-12(22-2)13(8-11)23-3/h4-5,8H,6-7,9-10H2,1-3H3,(H2,15,16,17) |

InChI Key |

XNIMYZBXGMRSFP-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1CNC(=NC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide follows a modular approach:

-

Preparation of the benzenesulfonamide moiety : 3,4-Dimethoxybenzenesulfonyl chloride serves as the primary precursor, reacting with amines to form sulfonamide linkages.

-

Synthesis of the 1,4,5,6-tetrahydro-1,3,5-triazine core : Cyclocondensation of ethylenediamine derivatives with nitriles or amidines generates the triazine ring.

-

Functionalization with methoxyethyl groups : Post-synthetic modification introduces the 2-methoxyethyl substituent at position 5 of the triazine ring.

Critical parameters include solvent polarity (e.g., dichloromethane or ethanol), temperature control (0–80°C), and catalysts such as triethylamine for deprotonation.

Starting Materials and Precursors

Key precursors and their roles are summarized below:

| Component | Role | Source |

|---|---|---|

| 3,4-Dimethoxybenzenesulfonyl chloride | Sulfonamide precursor | |

| 5-(2-Methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine | Triazine core | |

| Ethylenediamine derivatives | Triazine ring formation |

The methoxyethyl group is introduced via alkylation of the triazine intermediate using 2-methoxyethyl chloride or glycidyl methyl ether.

Detailed Preparation Methods

Sulfonamide Coupling Reaction

The benzenesulfonamide group is formed by reacting 3,4-dimethoxybenzenesulfonyl chloride with the triazine amine under basic conditions:

Triazine Ring Formation

The 1,4,5,6-tetrahydro-1,3,5-triazine core is synthesized via cyclo-condensation:

-

Cyclocondensation protocol :

-

Functionalization at position 5 :

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance triazine solubility but may lead to side reactions.

-

Lower temperatures (0–5°C) favor sulfonamide coupling, minimizing hydrolysis.

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and functional groups.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The triazine ring and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

The compound’s key differentiating features include:

- Triazine Core : A 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl group, which contrasts with fully unsaturated triazine rings in classical sulfonylurea herbicides (e.g., ethametsulfuron-methyl) .

- Substituents :

- A 2-methoxyethyl group at position 5 of the triazine, distinct from methyl, ethyl, or trifluoroethoxy groups in analogs like metsulfuron-methyl or triflusulfuron-methyl .

- A 3,4-dimethoxybenzenesulfonamide group, differing from simpler methanesulfonamide or benzoate ester moieties in related compounds .

Functional and Pharmacokinetic Differences

- Sulfonamide vs. Sulfonylurea Linkage : Unlike sulfonylurea herbicides (e.g., ethametsulfuron-methyl), which rely on a urea bridge for acetolactate synthase (ALS) inhibition, the sulfonamide group in this compound may alter target specificity or metabolic stability .

Data Table: Key Properties of Comparable Compounds

Research Findings and Mechanistic Insights

- Sulfonylurea Analogs: Compounds like metsulfuron-methyl and triflusulfuron-methyl inhibit ALS, critical for branched-chain amino acid synthesis in plants. Their sulfonylurea linkage is essential for binding to ALS’s catalytic site . By contrast, the sulfonamide group in the target compound may interact with alternative residues or exhibit reduced herbicidal potency due to differences in hydrogen-bonding capacity.

- Metabolic Stability : The 3,4-dimethoxybenzene group may confer resistance to oxidative metabolism compared to unmethylated analogs, extending half-life in biological systems.

Notes and Limitations

- Data Gaps : Specific pharmacological data (e.g., IC50 values, toxicity profiles) for the target compound are unavailable in the provided evidence. Comparisons are based on structural extrapolation.

- Recommendations : Further in vitro studies (e.g., enzyme inhibition assays) and computational modeling are required to validate these hypotheses.

Biological Activity

3,4-Dimethoxy-N-(5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

- Dimethoxy groups at the 3 and 4 positions on the benzene ring.

- A sulfonamide group , which is known for its biological activity.

- A triazinyl moiety , which contributes to its pharmacological properties.

Molecular Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 366.43 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Like many sulfonamides, this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to reduced proliferation of target cells.

- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects by mimicking para-aminobenzoic acid (PABA), thus inhibiting folic acid synthesis in bacteria.

- Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory properties through modulation of inflammatory pathways.

Pharmacological Studies

Recent studies have highlighted various biological activities:

- Antimicrobial Activity : In vitro tests have shown that the compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain.

- Anticancer Activity : Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment with the compound, suggesting its potential as an anticancer agent.

Case Studies

-

Case Study on Antibacterial Efficacy :

- A study conducted on a panel of bacterial strains showed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics. The study reported a notable reduction in biofilm formation by S. aureus when treated with this compound.

-

Case Study on Cancer Cell Lines :

- In a comparative study with known anticancer agents, this compound demonstrated enhanced cytotoxicity against breast cancer cells (MCF-7) compared to controls. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways.

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted triazine derivatives with sulfonamide-containing aryl precursors under reflux in ethanol with glacial acetic acid as a catalyst (stepwise reflux for 4–6 hours) . Optimization involves adjusting solvent polarity (e.g., using DMF for polar intermediates), temperature control (60–80°C), and stoichiometric ratios (1:1.2 molar excess of sulfonamide precursor). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

- Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios (e.g., methoxy groups at δ 3.8–4.0 ppm, triazine protons at δ 5.2–5.5 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and bond angles .

- HPLC-PDA (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer: Screen for enzyme inhibition (e.g., acetylcholinesterase, carbonic anhydrase) using spectrophotometric assays (Ellman’s method for thiol detection) . For antimicrobial activity, employ microdilution assays (MIC determination against E. coli or S. aureus), with ciprofloxacin as a positive control . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for initial potency assessment .

Advanced Research Questions

Q. What computational methods can elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311G++(d,p) basis set) to map electrostatic potential surfaces and identify reactive sites (e.g., sulfonamide group’s electron-deficient regions) . Molecular docking (AutoDock Vina) against target proteins (e.g., β-lactamase) evaluates binding affinity (ΔG < -7 kcal/mol suggests strong interaction). MD simulations (GROMACS, 50 ns) assess stability of ligand-protein complexes .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer: Cross-validate assays using:

- Orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Species-specific models (e.g., murine vs. human cell lines) to account for metabolic differences.

- Proteomic profiling (LC-MS/MS) to identify off-target interactions that may explain discrepancies . Adjust buffer conditions (pH, ionic strength) to mimic physiological environments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer: Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, triazine → pyrimidine) . Test derivatives in parallel assays to correlate structural changes (e.g., logP, polar surface area) with activity trends. Use QSAR models (Random Forest or PLS regression) to predict optimal substituents . Key parameters: Hammett constants for electronic effects, Taft steric parameters .

Q. How can degradation pathways and stability under physiological conditions be investigated?

- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic degradation, incubate in PBS (pH 7.4 and 1.2) at 37°C; LC-MS identifies breakdown products (e.g., demethylated or sulfonamide-cleaved fragments) . Oxidative stability: expose to H₂O₂ (3%) and analyze via TLC .

Q. What experimental designs improve reproducibility in multi-step syntheses?

- Methodological Answer:

- Standardize intermediates : Characterize each precursor (e.g., triazine core) before proceeding .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

- DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) via response surface methodology .

Methodological Integration with Theoretical Frameworks

Q. How can this compound’s research be linked to broader chemical or pharmacological theories?

- Methodological Answer: Align with Hammett’s postulate to explain electronic effects of substituents on sulfonamide reactivity . For biological activity, apply Lock-and-Key theory to rationalize enzyme inhibition. Use molecular orbital theory (frontier orbitals) to predict sites of electrophilic attack .

Q. What frameworks guide the analysis of its pharmacokinetic properties?

- Methodological Answer:

Apply Lipinski’s Rule of Five for oral bioavailability predictions. Use PBPK modeling (GastroPlus) to simulate absorption/distribution. For metabolite prediction, leverage Biotransformer 3.0 software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.